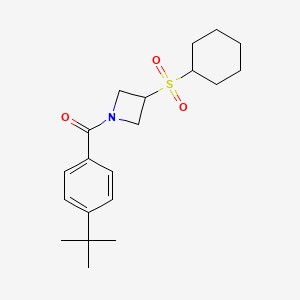

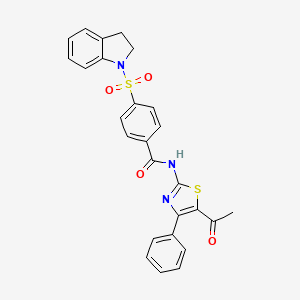

(4-(Tert-butyl)phenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Tert-butyl)phenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, also known as CT-1812 or J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has gained attention in the scientific community due to its ability to improve cognitive function and memory in animal models.

Applications De Recherche Scientifique

Synthetic Methodologies and Organic Transformations

Nitrone Equivalents and Hydroxylamine Derivatives : The synthesis and utility of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents have been explored. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their potential as building blocks in organic synthesis (Guinchard et al., 2005).

Pyrrole Derivatives Synthesis : An efficient one-pot synthetic procedure for pyrrole derivatives, which are crucial in medicinal chemistry, has been developed. This method involves using acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base, demonstrating a cost-effective approach for synthesizing pyrrole derivatives with good yields (Kaur & Kumar, 2018).

Bicyclic β-Lactam Carboxylic Esters : Research on the tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis has been conducted to construct bicyclic β-lactam carboxylic esters. This process involves sequential N-alkylation, ester enolate rearrangement, and esterification, highlighting the versatility of β-lactams in synthetic organic chemistry (Barrett et al., 2000).

Mechanistic Studies and Reaction Optimization

Radical Trapping and Neuroprotection : The comparison of the radical trapping ability of various nitrones, including α-phenyl-N-tert-butyl nitrone (PBN), and their neuroprotective effects in rodent models, underscores the importance of understanding radical reactions in developing therapeutic agents (Maples et al., 2001).

π-Cyclizations and Ring Size Control : Studies on the Ag(I)-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoates demonstrate how counterion and additive optimization can control the ring size, offering a pathway for selective synthesis of hydroxypyrone or pulvinone compounds (Hermann & Brückner, 2018).

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3S/c1-20(2,3)16-11-9-15(10-12-16)19(22)21-13-18(14-21)25(23,24)17-7-5-4-6-8-17/h9-12,17-18H,4-8,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPPOLLVIXGDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Tert-butyl)phenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)

![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2835266.png)

![1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2835270.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)

![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)

![3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2835277.png)

![N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2835280.png)

![2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2835282.png)